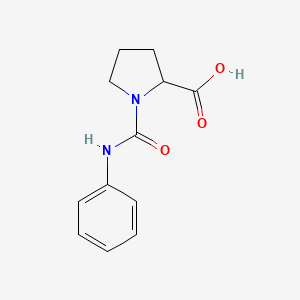

1-(Anilinocarbonyl)proline

Vue d'ensemble

Description

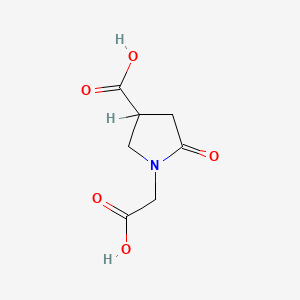

Le 1-(Anilinocarbonyl)proline est un composé chimique de formule moléculaire C12H14N2O3 et d’une masse moléculaire de 234,25 g/mol . Il se caractérise par son aspect solide blanc à blanc cassé . Ce composé est principalement utilisé dans la recherche scientifique, en particulier pour l’identification de sondes à double action dans des modèles cellulaires de la maladie de Huntington .

Applications De Recherche Scientifique

1-(Anilinocarbonyl)proline has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used to identify dual action probes in cell models of Huntington’s disease.

Industry: It is used in the production of various chemical products.

Mécanisme D'action

Le mécanisme d’action du 1-(Anilinocarbonyl)proline implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans le contexte de la maladie de Huntington, il est utilisé pour identifier des sondes à double action qui peuvent moduler l’activité de protéines spécifiques impliquées dans la voie de la maladie . Les cibles moléculaires et les voies exactes impliquées font toujours l’objet de recherches .

Analyse Biochimique

Biochemical Properties

1-(Anilinocarbonyl)proline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (P5CR), which are involved in proline metabolism . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux of proline within the cell. Additionally, this compound may interact with proteins involved in redox homeostasis, contributing to the regulation of cellular oxidative stress .

Cellular Effects

This compound has been shown to impact various cellular processes. It can modulate cell signaling pathways, particularly those related to stress responses and apoptosis. For instance, it has been found to influence the expression of genes involved in the cellular stress response, thereby affecting cell survival and proliferation . Furthermore, this compound can alter cellular metabolism by affecting the balance between proline synthesis and degradation, which in turn influences the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes such as PRODH and P5CR, depending on the cellular context . These interactions can lead to changes in gene expression, particularly those genes involved in proline metabolism and redox regulation. Additionally, this compound may influence the activity of transcription factors that regulate stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular stress responses and improve metabolic efficiency . At high doses, it can induce toxic effects, including oxidative stress and apoptosis . These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to proline metabolism. It interacts with enzymes such as PRODH and P5CR, influencing the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites involved in redox homeostasis and energy production, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by proline transporters such as ProT and PutP, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its function and activity. It is primarily localized in the cytosol and mitochondria, where it interacts with enzymes involved in proline metabolism and redox regulation . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

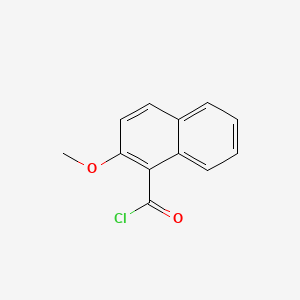

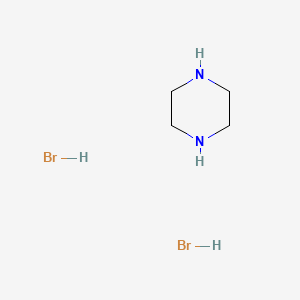

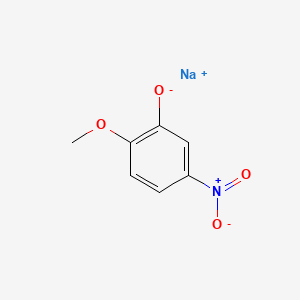

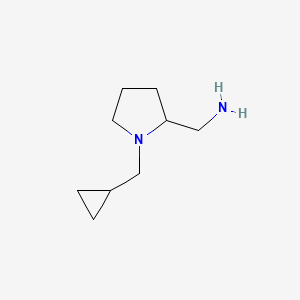

Méthodes De Préparation

La synthèse du 1-(Anilinocarbonyl)proline implique la réaction de la proline avec de l’aniline et une source de carbonyle dans des conditions spécifiques. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et peuvent varier en fonction de la pureté et du rendement souhaités . Les méthodes de production industrielle font généralement appel à une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir une pureté et un rendement élevés .

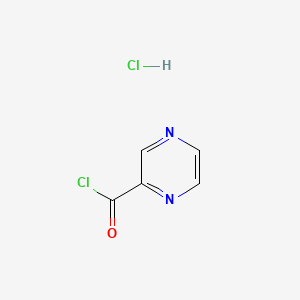

Analyse Des Réactions Chimiques

Le 1-(Anilinocarbonyl)proline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Industrie : Il est utilisé dans la production de divers produits chimiques.

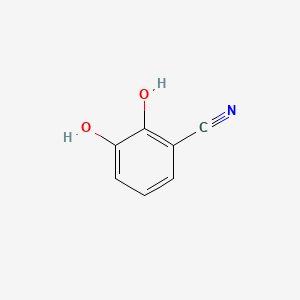

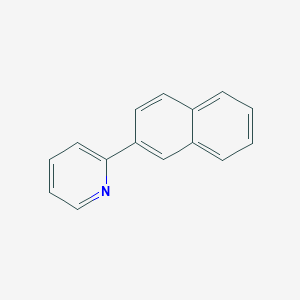

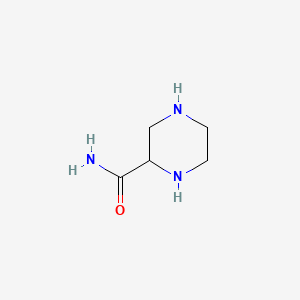

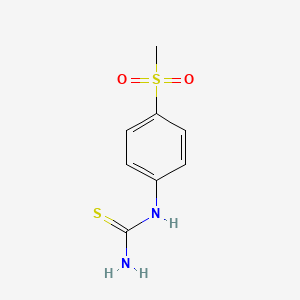

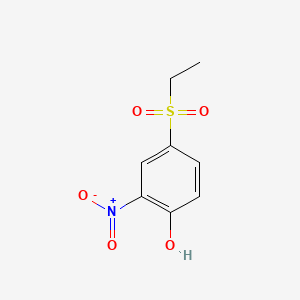

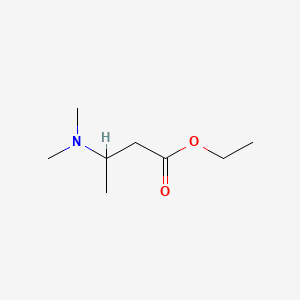

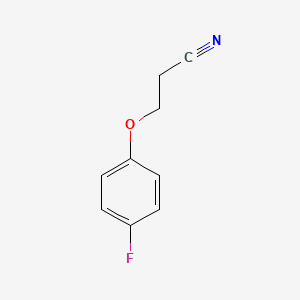

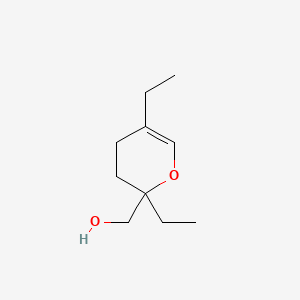

Comparaison Avec Des Composés Similaires

Le 1-(Anilinocarbonyl)proline est unique en son genre pour sa capacité à identifier des sondes à double action dans des modèles cellulaires de la maladie de Huntington. Les composés similaires comprennent :

Dérivés de la proline : Ces composés partagent une structure similaire, mais peuvent avoir des groupes fonctionnels différents.

Dérivés de l’aniline : Ces composés partagent une structure similaire, mais peuvent avoir des groupes fonctionnels différents.

Composés carbonylés : Ces composés partagent une structure similaire, mais peuvent avoir des groupes fonctionnels différents.

Propriétés

IUPAC Name |

1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAHHXBZHTCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387941 | |

| Record name | 1-(Phenylcarbamoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-22-7, 827612-77-1 | |

| Record name | 1-(Phenylcarbamoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.